methyl 4-[(4-benzyl-1-piperidinyl)methyl]benzoate
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Overview
Description
Methyl 4-[(4-benzyl-1-piperidinyl)methyl]benzoate is a compound that has been explored in the context of its synthesis, molecular structure, and various chemical properties. Research in this area focuses on understanding the compound's behavior in different chemical reactions, its physical and chemical properties, and the molecular structure that underpins its reactivity and interactions with other substances.
Synthesis Analysis
The synthesis of compounds structurally related to methyl 4-[(4-benzyl-1-piperidinyl)methyl]benzoate often involves condensation reactions, cyclization, and functional group transformations. For example, compounds with piperidine structures have been synthesized through processes that include the condensation of specific precursors followed by further chemical modifications to achieve the desired functional groups and molecular architecture (Şahin et al., 2015).
Molecular Structure Analysis
X-ray crystallography is a common method used to elucidate the molecular structure of compounds like methyl 4-[(4-benzyl-1-piperidinyl)methyl]benzoate. Studies using this technique have revealed detailed information about the arrangement of atoms within the molecule, including bond lengths, angles, and overall molecular conformation, which is crucial for understanding the compound's chemical behavior (Little et al., 2008).
Chemical Reactions and Properties
Chemical reactions involving compounds with the piperidine moiety can vary widely, depending on the functional groups present and the reaction conditions. For instance, these compounds can undergo nucleophilic substitution reactions, addition reactions, or can act as ligands in coordination chemistry. The specific reactivity patterns of these molecules are influenced by the electronic and steric properties of the substituents attached to the piperidine ring (Albert et al., 2016).
Physical Properties Analysis
The physical properties of methyl 4-[(4-benzyl-1-piperidinyl)methyl]benzoate and related compounds, such as solubility, melting point, and crystal structure, are determined by their molecular structure. These properties are essential for predicting the compound's behavior in different environments and for designing materials with specific characteristics. Crystallographic studies provide valuable data on the compound's solid-state structure, which is related to its physical properties (Khan et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with other molecules, are key areas of investigation. Studies often focus on understanding how the structure of the compound influences its chemical behavior, which is crucial for applications in synthesis and materials science. For example, the presence of certain functional groups in the molecule can dictate its role in catalytic processes or its reactivity towards specific reagents (Bisset et al., 2012).
properties
IUPAC Name |
methyl 4-[(4-benzylpiperidin-1-yl)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO2/c1-24-21(23)20-9-7-19(8-10-20)16-22-13-11-18(12-14-22)15-17-5-3-2-4-6-17/h2-10,18H,11-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJCFUWRQHCBVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCC(CC2)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-[(4-benzylpiperidin-1-yl)methyl]benzoate |
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